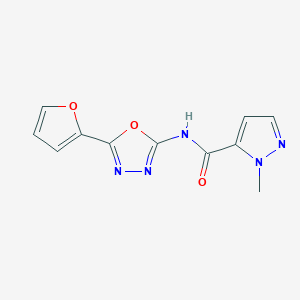

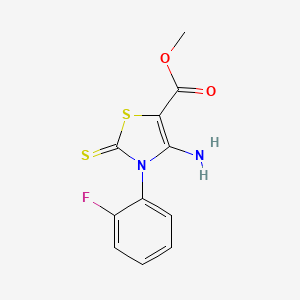

![molecular formula C19H14FN5O3S B2561618 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide CAS No. 897612-59-8](/img/structure/B2561618.png)

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazolo[3,2-b][1,2,4]triazol ring, a fluorophenyl group, an ethyl linker, and a nitrobenzamide group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR, HPLC, LC-MS, UPLC . Single crystal X-ray diffraction can be used to establish the structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications

Quality Control in Anticonvulsant Development

A study focused on developing quality control methods for promising anticonvulsants among derivatives of 1,3,4-thiadiazole, which demonstrated high anticonvulsive activity. This research highlights the importance of identifying, determining impurities, and quantitatively determining such compounds for standardization and further preclinical studies, providing a methodological framework that could be relevant for the quality control of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide (I. Sych et al., 2018).

Antifungal and Apoptotic Effects

Another research avenue explored the synthesis, characterization, and biological activities of triazole-oxadiazole compounds, investigating their in vitro antifungal and apoptotic activity against various Candida species. This study provides an example of how structural analogs can be evaluated for their biological activities, potentially guiding research on the antifungal applications of this compound (B. Çavușoğlu et al., 2018).

Antimicrobial Activities

Research on the synthesis of eperezolid-like molecules and their evaluation for antimicrobial activities showcases the exploration of novel compounds for treating microbial infections. This study's approach to creating and testing derivatives for anti-Mycobacterium smegmatis activity could be adapted for research on the antimicrobial potential of this compound (Meltem Yolal et al., 2012).

Anticancer Agents Development

The synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles highlight the anticancer potential of benzothiazole derivatives. This research could inform studies on the anticancer applications of structurally related compounds, suggesting a pathway for investigating this compound in oncology (L. Racané et al., 2006).

Sensor Development for Metal Ions

The development of highly selective fluorescent and colorimetric sensors for Hg2+ based on triazole-linked NBD derivatives exemplifies the application of such compounds in creating sensors for environmental or biological monitoring. This research could guide studies on developing sensors using the structural framework of this compound (Yi-Bin Ruan et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It’s worth noting that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting a wide range of potential molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . These findings suggest that N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Given the reported biological activities of related thiazolo[3,2-b][1,2,4]triazole compounds , it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The good activity of some related compounds can be deduced by a possible hydrogen bond formation between the oxygens of OCH3 or NO2 groups with the binding site of the receptor . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3S/c20-16-4-2-1-3-15(16)17-22-19-24(23-17)14(11-29-19)9-10-21-18(26)12-5-7-13(8-6-12)25(27)28/h1-8,11H,9-10H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRFOCSNPASZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

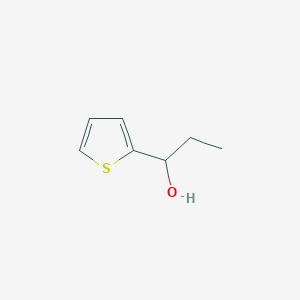

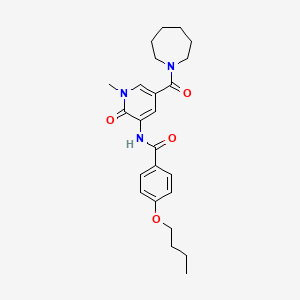

![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)

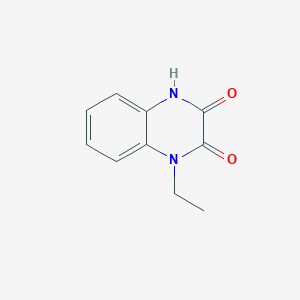

![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)

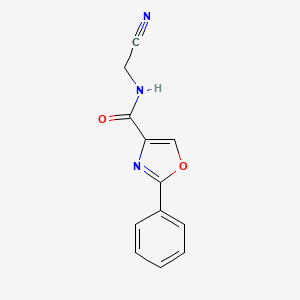

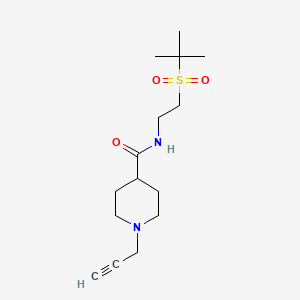

![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B2561546.png)

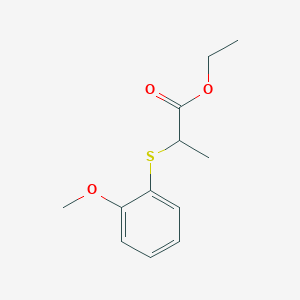

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)